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Compound of Interest

Compound Name: 2,4-Dihydroxy-6-methoxyquinoline

Cat. No.: B077390 Get Quote

Disclaimer: Experimental spectroscopic data for 2,4-Dihydroxy-6-methoxyquinoline is not

readily available in publicly accessible scientific literature and databases. The data presented

herein is predicted based on the analysis of structurally similar compounds and established

principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and

drug development professionals as a reference for the anticipated spectral characteristics of

this compound.

Introduction
2,4-Dihydroxy-6-methoxyquinoline is a heterocyclic organic compound with a quinoline core,

which is a common scaffold in many biologically active molecules. The presence of two

hydroxyl groups and a methoxy group on the quinoline ring system suggests potential for

diverse chemical interactions and biological activities. Accurate spectroscopic characterization

is paramount for the unambiguous identification and quality control of this compound in

research and development settings. This technical guide provides a detailed overview of the

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for 2,4-Dihydroxy-6-methoxyquinoline, along with generalized experimental protocols

for their acquisition.

It is important to note that 2,4-dihydroxyquinolines can exist in several tautomeric forms, with

the 4-hydroxy-2(1H)-quinolone form often being the most stable. The predicted data in this

guide is based on this predominant tautomer.
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Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2,4-
Dihydroxy-6-methoxyquinoline. These predictions are derived from the analysis of related

quinoline derivatives.

Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400
MHz)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~11.5 - 12.0 br s 1H N1-H

~10.0 - 10.5 br s 1H C4-OH

~7.5 - 7.6 d 1H H-5

~7.2 - 7.3 dd 1H H-7

~7.0 - 7.1 d 1H H-8

~5.9 - 6.0 s 1H H-3

~3.8 s 3H -OCH₃

Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100
MHz)
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Chemical Shift (δ, ppm) Assignment

~165 - 170 C=O (C-2)

~155 - 160 C-6

~140 - 145 C-4

~138 - 142 C-8a

~120 - 125 C-5

~118 - 122 C-7

~115 - 120 C-4a

~100 - 105 C-8

~90 - 95 C-3

~55 - 60 -OCH₃

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretching (hydroxyl)

3200 - 3000 Broad N-H stretching (lactam)

3100 - 3000 Medium C-H stretching (aromatic)

2950 - 2850 Weak C-H stretching (methoxy)

~1650 Strong C=O stretching (lactam)

1620 - 1580 Medium C=C stretching (aromatic)

~1250 Strong C-O stretching (aryl ether)

Predicted Mass Spectrometry (MS) Data
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Ionization Mode m/z (Predicted) Assignment

ESI+ 192.0655 [M+H]⁺

ESI+ 214.0474 [M+Na]⁺

ESI- 190.0510 [M-H]⁻

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

2,4-Dihydroxy-6-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Use a 400 MHz (or higher) NMR spectrometer.

Acquire the spectrum at room temperature.

Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for

a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Use the same spectrometer.

Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters include a spectral width of 200-220 ppm, a larger number of scans

(e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and apply baseline correction.

Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ

39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation:

For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample

directly on the ATR crystal.

For KBr pellet method, mix a small amount of the sample with dry potassium bromide

(KBr) powder and press it into a thin, transparent pellet.

Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record the spectrum in the range of 4000 to 400 cm⁻¹.

Acquire a background spectrum (of the empty ATR crystal or a pure KBr pellet) and

subtract it from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as

methanol or acetonitrile.

Data Acquisition:
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Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap

instrument, coupled with an electrospray ionization (ESI) source.

Acquire spectra in both positive and negative ion modes.

Typical ESI conditions involve a capillary voltage of 3-4 kV and a source temperature of

100-150 °C.

Data Analysis:

Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the

elemental composition.

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further elucidate

the structure.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 2,4-Dihydroxy-6-methoxyquinoline.
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dihydroxy-6-
methoxyquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077390#spectroscopic-data-of-2-4-dihydroxy-6-
methoxyquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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